DBCO-PEG4-Maleimide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

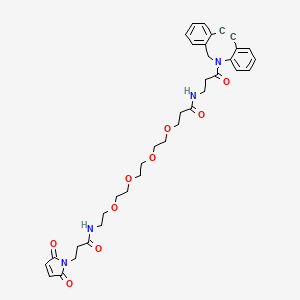

DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that contains a thiol-reactive maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The compound features a hydrophilic polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous buffers. This compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-Maleimide typically involves the conjugation of a maleimide group to a PEG linker, followed by the attachment of the DBCO moiety. The maleimide group is known for its high reactivity towards thiols, forming stable thioether bonds. The reaction conditions usually involve the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as solvents, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is typically stored at low temperatures (≤–15°C) and in a desiccated environment to maintain its stability .

化学反应分析

Types of Reactions

DBCO-PEG4-Maleimide undergoes several types of chemical reactions:

Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free thiols at pH 6.5-7.5, forming stable thioether bonds.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO moiety reacts with azides in a copper-free click reaction to form stable triazole linkages

Common Reagents and Conditions

Thiol-Maleimide Reaction: Common reagents include thiol-containing molecules such as cysteine residues in proteins.

SPAAC Reaction: This reaction does not require a copper catalyst, making it suitable for biological applications. .

Major Products Formed

Thiol-Maleimide Reaction: The major product is a thioether bond between the maleimide and the thiol group.

SPAAC Reaction: The major product is a triazole linkage formed between the DBCO and azide groups

科学研究应用

Bioconjugation

Overview : DBCO-PEG4-Maleimide is essential for linking biomolecules such as proteins and antibodies to various targets. Its unique reactivity allows for precise conjugation, enhancing the efficacy of therapeutic agents.

Key Features :

- Bioorthogonal Chemistry : DBCO reacts selectively with azides to form triazole linkages without the need for copper catalysts, minimizing potential cellular damage.

- Thiol Reactivity : The maleimide group reacts with sulfhydryl groups (-SH), enabling stable thioether bond formation.

Case Study : In a study by An et al. (2018), this compound was utilized to create targeted protein-drug conjugates that demonstrated enhanced therapeutic efficacy in cancer treatment .

Drug Delivery Systems

Overview : This compound plays a crucial role in developing advanced drug delivery systems by improving the solubility and stability of pharmaceuticals.

Applications :

- Improved Solubility : By attaching drugs to this compound, researchers can enhance the solubility of poorly soluble drugs.

- Targeted Delivery : The compound can be used to create nanoparticles that deliver drugs specifically to targeted tissues or cells.

Data Table: Drug Delivery Applications

| Application Type | Description | Outcome |

|---|---|---|

| Targeted Therapy | Conjugation with antibodies | Increased specificity |

| Nanoparticle Formulation | Customization of nanoparticles | Enhanced drug release profiles |

Diagnostics

Overview : this compound is instrumental in creating imaging agents, enhancing the sensitivity and specificity of diagnostic tests.

Key Features :

- Stable Linkages : The ability to form stable linkages with imaging probes allows for improved detection capabilities in various assays.

Case Study : A research project demonstrated that using this compound in the synthesis of imaging agents resulted in significantly improved contrast in imaging studies, facilitating earlier disease detection .

Nanotechnology

Overview : In nanotechnology, this compound is vital for fabricating nanoparticles intended for targeted therapy.

Applications :

- Customization of Nanoparticles : The compound enables researchers to tailor nanoparticles for specific functions, improving their effectiveness as drug carriers.

Data Table: Nanotechnology Applications

| Application Type | Description | Outcome |

|---|---|---|

| Targeted Drug Delivery | Fabrication of drug-loaded nanoparticles | Improved therapeutic outcomes |

| Diagnostic Imaging | Development of functionalized nanoparticles | Enhanced imaging resolution |

作用机制

相似化合物的比较

Similar Compounds

Dibenzocyclooctyne-Maleimide: Similar to DBCO-PEG4-Maleimide but lacks the PEG spacer, which may affect its solubility and reactivity.

Dibenzocyclooctyne-PEG4-Acid: Contains a carboxylic acid group instead of a maleimide group, used for different types of conjugation reactions.

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl Ester: Contains an N-hydroxysuccinimidyl ester group, used for amine-reactive conjugation.

Uniqueness

This compound is unique due to its combination of a thiol-reactive maleimide group and a DBCO moiety, along with a hydrophilic PEG spacer. This combination allows for efficient and specific bioconjugation reactions in aqueous environments without the need for a copper catalyst .

生物活性

DBCO-PEG4-Maleimide is a versatile compound widely used in bioconjugation and bioorthogonal chemistry due to its unique properties. This article explores its biological activity, focusing on its reactivity, applications, and implications in various research fields.

Chemical Composition:

- Molecular Weight: 674.74 g/mol

- Chemical Formula: C36H42N4O9

- CAS Number: 1480516-75-3

Physical Properties:

- Appearance: Yellow to slightly orange oil

- Solubility: Soluble in DMSO, DMF, DCM, THF, and chloroform

- Purity: >95% (HPLC)

Reactivity:

this compound features a maleimide group that reacts specifically with thiols (sulfhydryl groups, –SH) at pH 6.5 to 7.5 to form stable thioether bonds. This property makes it particularly useful for labeling proteins and peptides containing cysteine residues .

The reaction mechanism involves the formation of a thioether bond between the maleimide group and the thiol group of cysteine residues. The DBCO moiety allows for subsequent bioorthogonal reactions with azide-modified compounds through strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating the formation of stable triazole linkages without the need for copper catalysts .

Applications in Biological Research

This compound is utilized in various applications, including:

- Protein Labeling: It enables the conjugation of fluorescent dyes, drugs, or other biomolecules to proteins for tracking and imaging purposes.

- Antibody Functionalization: It can modify antibodies for enhanced specificity and functionality in therapeutic applications .

- Drug Delivery Systems: The compound is used to create targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Studies

-

Conjugation Efficiency of Antibodies:

A study investigated the conjugation of oligonucleotides to antibodies using DBCO. The results indicated that the hydrophobicity introduced by DBCO significantly influenced the conjugation efficiency and specificity of antibodies. The optimal conditions were established for achieving high labeling efficiency without compromising antibody function . -

Bioorthogonal Reactions in Living Cells:

Research demonstrated the successful application of this compound in live cell imaging. By labeling proteins with DBCO and subsequently introducing azide-labeled fluorophores, researchers achieved specific localization of proteins within cellular compartments, showcasing the compound's utility in live-cell studies .

Comparative Data Table

| Property | This compound | Other Common Crosslinkers |

|---|---|---|

| Reactivity | Thiol-reactive | Thiol-reactive |

| Bioorthogonal | Yes | Varies |

| Copper-free Reaction | Yes | No (for some) |

| Solubility | High | Varies |

| Typical Applications | Protein labeling | Protein-protein interactions |

属性

IUPAC Name |

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFZXPZWVJMYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480516-75-3 |

Source

|

| Record name | Dibenzocyclooctyne-PEG4 maleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ75Y72NPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。